molecular formula C9H17N3 B11738221 N-butyl-1,4-dimethyl-1H-pyrazol-3-amine

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738221
M. Wt: 167.25 g/mol
InChI Key: OKGNJIYEFKTLQW-UHFFFAOYSA-N
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Description

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazol-3-amine with butyl halides under basic conditions. A common method includes:

    Starting Materials: 1,4-dimethyl-1H-pyrazol-3-amine and butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrazol-3-amine: Lacks the butyl group, leading to different chemical and biological properties.

    N-butyl-1H-pyrazol-3-amine: Lacks the methyl groups, affecting its reactivity and applications.

    1,4-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:

Uniqueness

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both butyl and methyl groups enhances its versatility in various synthetic and research applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

OKGNJIYEFKTLQW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1C)C

Origin of Product

United States

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